REACTION_CXSMILES
|
C(C1C=C(C=CC=1)N)#CC.Br[C:12]1[CH:13]=[C:14]([N+:18]([O-:20])=[O:19])[CH:15]=[CH:16][CH:17]=1.[CH3:21][Si:22]([C:25]#[CH:26])([CH3:24])[CH3:23].C(NCC)C>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:21][Si:22]([C:25]#[C:26][C:12]1[CH:13]=[C:14]([N+:18]([O-:20])=[O:19])[CH:15]=[CH:16][CH:17]=1)([CH3:24])[CH3:23] |^1:35,37,56,75|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#CC)C=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#C
|
Name
|
cuprous iodide
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
diluted with 50 mL of methylene chloride and 50 mL of 1N hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
vacuum evaporated to a residue
|
Type
|
CUSTOM
|
Details
|
The 3-trimethylsilylethynylnitrobenzene was purified by flash chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluted with 2:1 hexanes
|
Type
|
ADDITION
|
Details
|
Fractions containing the pure material
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)C#CC=1C=C(C=CC1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |